molecular formula C18H22FN3O2S B7056994 3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide

Cat. No.: B7056994
M. Wt: 363.5 g/mol
InChI Key: BUKJHIGIXGTWCM-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a methyl group, and a diazepane ring attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the diazepane derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural rigidity and specificity. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methylbenzenesulfonamide
  • N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide
  • 3-chloro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide

Uniqueness

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly valuable in drug development and other applications.

Properties

IUPAC Name

3-fluoro-N-methyl-4-(4-phenyl-1,4-diazepan-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-20-25(23,24)16-8-9-18(17(19)14-16)22-11-5-10-21(12-13-22)15-6-3-2-4-7-15/h2-4,6-9,14,20H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJHIGIXGTWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N2CCCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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